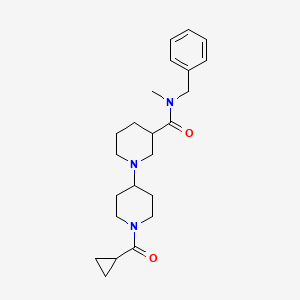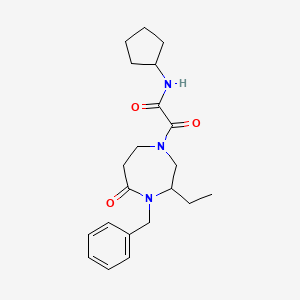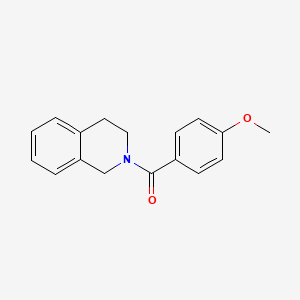![molecular formula C18H19F4N3O B5498780 1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane is a compound that belongs to the class of azepane derivatives. It has gained a lot of attention from the scientific community due to its unique chemical structure and potential applications in various fields.
作用機序
The mechanism of action of 1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane is not yet fully understood. However, studies have shown that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane has been found to exhibit several biochemical and physiological effects in preclinical studies. These include anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has also been found to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the main advantages of using 1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it a valuable tool for studying the mechanisms of these processes and for developing new drugs for the treatment of related diseases. However, one of the main limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and inflammation. The compound has also shown potential as a neuroprotective agent, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-(2-fluorobenzoyl)benzoic acid with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature, and the product is obtained after purification by column chromatography.
科学的研究の応用
1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies, making it a promising candidate for drug development.
特性
IUPAC Name |
(2-fluorophenyl)-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O/c1-24-15(11-16(23-24)18(20,21)22)14-9-3-2-6-10-25(14)17(26)12-7-4-5-8-13(12)19/h4-5,7-8,11,14H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWCLNUGXYSMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2CCCCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,6-trimethyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5498701.png)
![N-(2-(2-furyl)-1-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}vinyl)benzamide](/img/structure/B5498707.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5498714.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N-ethyl-N-methylpropanamide](/img/structure/B5498718.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)
![1-[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-4-ol](/img/structure/B5498723.png)
![4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5498727.png)




![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
